

# Evaluating the immunogenicity of IL-17A inhibitor 2 compared to monoclonal antibodies

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## Compound of Interest

Compound Name: IL-17A inhibitor 2

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## Evaluating the Immunogenicity of IL-17A Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The development of monoclonal antibodies (mAbs) targeting the Interleukin-17A (IL-17A) pathway has revolutionized the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. However, the potential for these biologic therapies to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs), remains a critical consideration in their development and clinical use. This guide provides a comparative evaluation of the immunogenicity of a specific IL-17A inhibitor, herein referred to as "Inhibitor 2" (a humanized monoclonal antibody), against other established monoclonal antibodies targeting IL-17A: secukinumab (a fully human monoclonal antibody) and brodalumab (a human monoclonal antibody).

## Executive Summary

This guide summarizes key immunogenicity data for three IL-17A inhibitors, presenting quantitative data on the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NABs). Detailed experimental protocols for the assessment of immunogenicity are also provided, alongside visual representations of the IL-17A signaling pathway and a typical immunogenicity testing workflow. The data indicates that while all three inhibitors demonstrate

a degree of immunogenicity, the incidence of ADAs and NAbS varies, which can have implications for clinical efficacy and safety.

## Quantitative Immunogenicity Data

The following table summarizes the incidence of treatment-emergent anti-drug antibodies (TE-ADAs) and neutralizing antibodies (NAbS) for secukinumab, ixekizumab (Inhibitor 2), and brodalumab from clinical trial data.

Inhibitor	Molecular Type	Indication(s)	Incidence of TE-ADAs (%)	Incidence of NAbS (%)	Clinical Impact of ADAs
Secukinumab	Fully Human IgG1k mAb	Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis	<1% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	Low, detected in a subset of ADA-positive patients <a href="#">[1]</a>	Generally not associated with loss of efficacy or adverse events <a href="#">[1]</a> <a href="#">[2]</a>
Ixekizumab (Inhibitor 2)	Humanized IgG4 mAb	Psoriasis	Low <a href="#">[4]</a>	Data not consistently reported in initial searches	Further investigation needed to ascertain clinical impact
Brodalumab	Human IgG2 mAb	Psoriasis	2.7% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	0% <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	No clear association with loss of efficacy or safety concerns <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocols

The assessment of immunogenicity is a multi-tiered process involving screening, confirmation, and characterization of anti-drug antibodies.

## Anti-Drug Antibody (ADA) Screening and Confirmatory Assays

**Principle:** An enzyme-linked immunosorbent assay (ELISA) is commonly employed to detect antibodies against the therapeutic drug in patient serum or plasma.<sup>[8]</sup> A bridging ELISA format is often used for its ability to detect all isotypes of ADAs.

**Methodology:**

- **Screening Assay:**
  - Microtiter plates are coated with the IL-17A inhibitor.
  - Patient serum or plasma samples are added to the wells. If ADAs are present, they will bind to the coated drug.
  - A biotinylated version of the same IL-17A inhibitor is added, which will bind to the captured ADAs, forming a "bridge."
  - Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotin.
  - A substrate is added, and the resulting signal is measured. A signal above a pre-defined cut-off point is considered a positive screen.
- **Confirmatory Assay:**
  - To confirm the specificity of the binding, samples that screened positive are pre-incubated with an excess of the IL-17A inhibitor before being added to the assay plate.
  - A significant reduction in the signal in the presence of the excess drug confirms that the antibodies are specific to the drug.

## Neutralizing Antibody (NAb) Assay

Principle: This assay determines whether the detected ADAs can inhibit the biological activity of the IL-17A inhibitor. Cell-based assays are commonly used for this purpose.[\[8\]](#)

Methodology:

- Cell-Based Neutralization Assay:
  - A cell line that responds to IL-17A by producing a measurable downstream signal (e.g., secretion of a chemokine like GRO $\alpha$  or IL-6) is used.[\[9\]](#)[\[10\]](#)
  - Patient serum or plasma containing ADAs is pre-incubated with the IL-17A inhibitor.
  - This mixture is then added to the cell culture.
  - IL-17A is added to stimulate the cells.
  - If neutralizing antibodies are present, they will block the IL-17A inhibitor from neutralizing IL-17A, resulting in a measurable cellular response (e.g., chemokine production).
  - The level of the downstream signal is inversely proportional to the neutralizing capacity of the ADAs.

## T-Cell Proliferation Assay

Principle: This in vitro assay assesses the potential of a drug to induce a T-cell-dependent immune response, which is a key step in the formation of high-affinity ADAs.[\[11\]](#)[\[12\]](#)

Methodology:

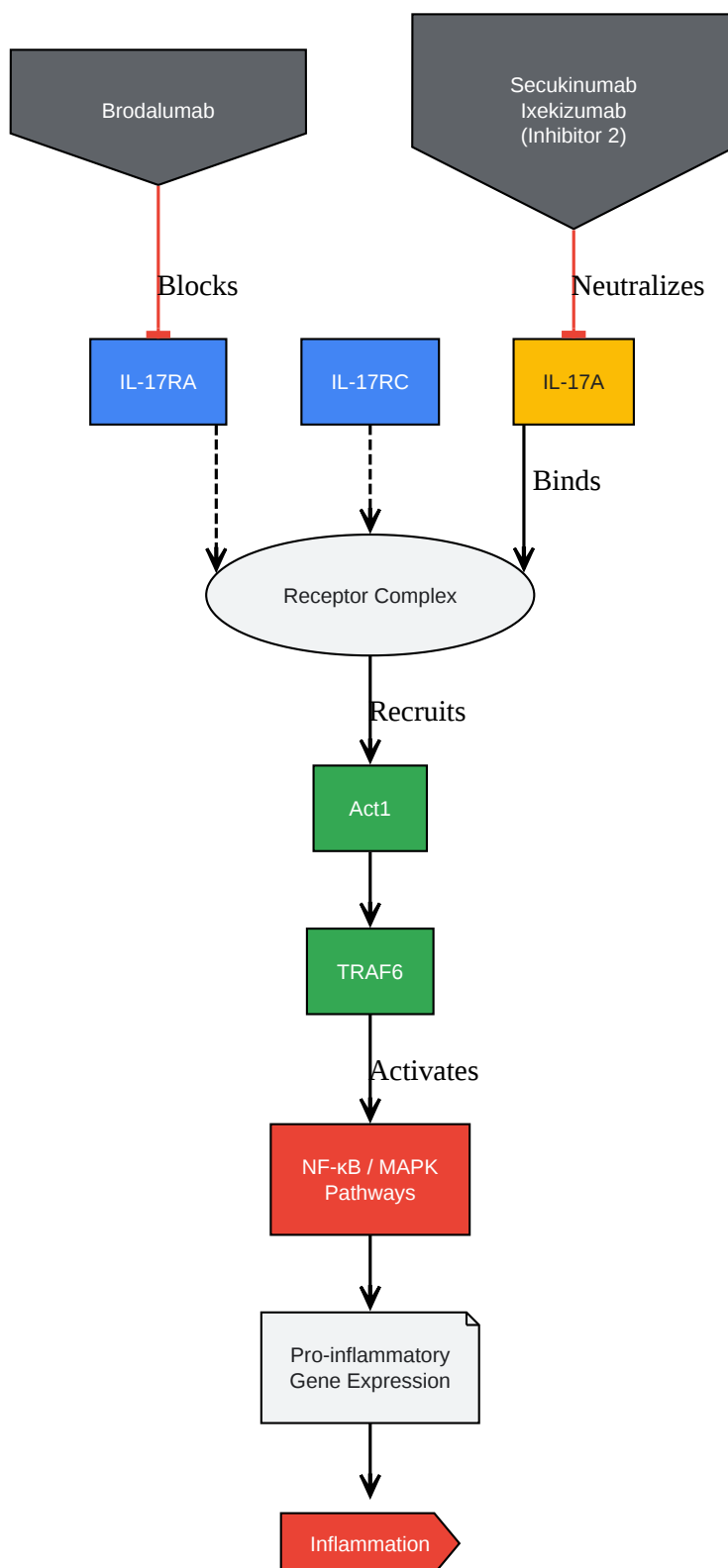
- PBMC-Based Assay:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
  - The PBMCs are cultured in the presence of the IL-17A inhibitor or control proteins.
  - If the drug contains T-cell epitopes, it will be taken up, processed, and presented by antigen-presenting cells (APCs) within the PBMC population.
  - This will lead to the activation and proliferation of drug-specific T-cells.

- T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g.,  $^3\text{H}$ -thymidine) or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division. [\[13\]](#)

## Visualizing the Mechanisms

### IL-17A Signaling Pathway and Inhibitor Action

The following diagram illustrates the signaling pathway of IL-17A and the points of intervention for monoclonal antibody inhibitors.

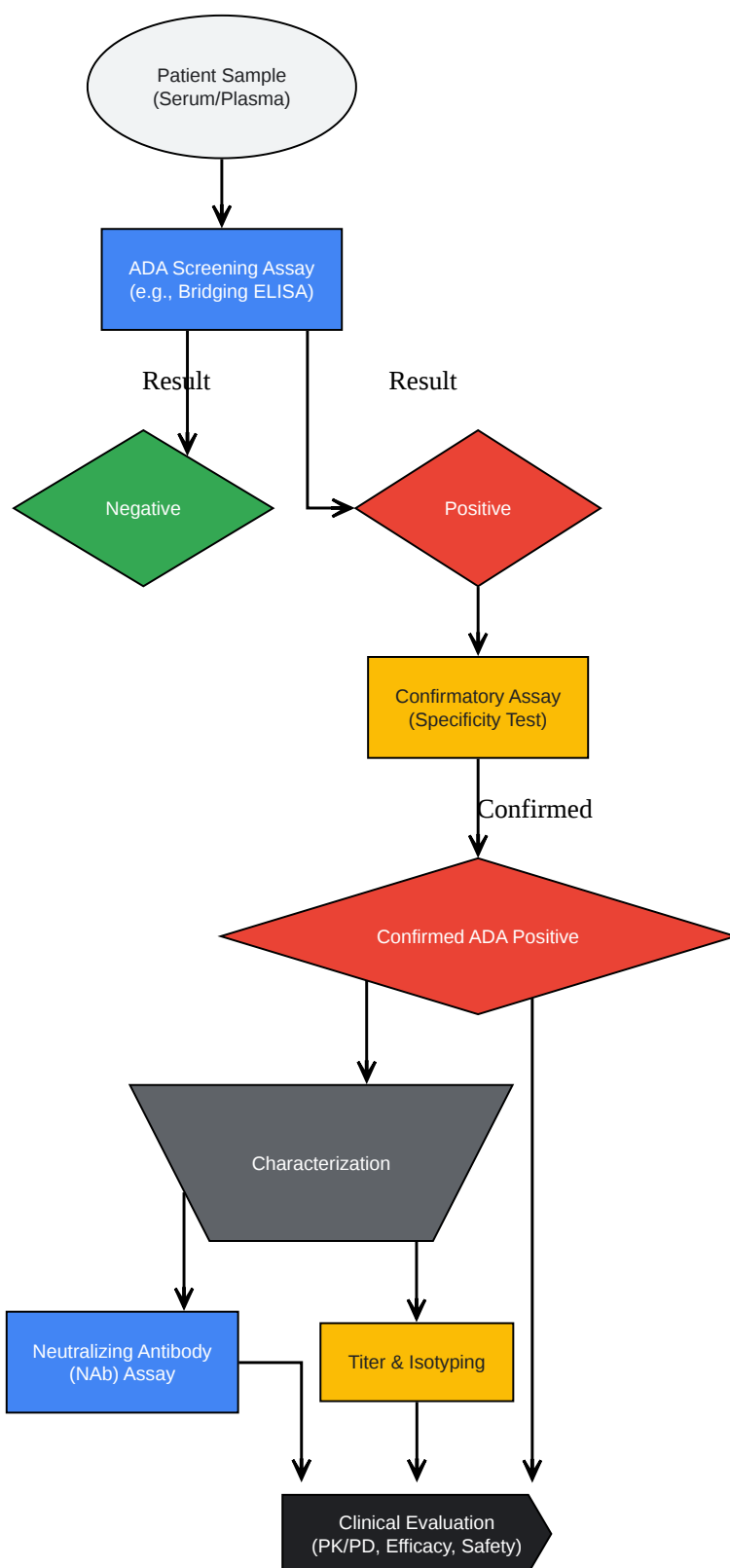


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Caption: IL-17A signaling pathway and points of therapeutic intervention.

## Immunogenicity Assessment Workflow

This diagram outlines the typical workflow for evaluating the immunogenicity of a therapeutic monoclonal antibody.



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Caption: A typical workflow for immunogenicity assessment of biologics.

## Conclusion

The immunogenicity of IL-17A inhibitors is a multifaceted issue that requires careful evaluation during drug development and post-market surveillance. While fully human monoclonal antibodies like secukinumab generally exhibit low rates of immunogenicity, humanized and other human antibodies can also have favorable immunogenicity profiles. The clinical significance of anti-drug antibodies is not always straightforward and requires correlation with pharmacokinetic, pharmacodynamic, efficacy, and safety data. The experimental protocols outlined in this guide provide a framework for a comprehensive immunogenicity assessment, which is crucial for understanding the overall benefit-risk profile of these important therapeutic agents.

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## References

- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. Secukinumab, a fully human anti-interleukin-17A monoclonal antibody, exhibits low immunogenicity in psoriasis patients treated up to 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secukinumab Immunogenicity over 52 Weeks in Patients with Psoriatic Arthritis and Ankylosing Spondylitis | The Journal of Rheumatology [jrheum.org]
- 4. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. Immunogenicity and skin clearance recapture in clinical studies of brodalumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Frontiers | The Molecular Mechanisms That Underlie the Immune Biology of Anti-drug Antibody Formation Following Treatment With Monoclonal Antibodies [frontiersin.org]
- 9. dovepress.com [dovepress.com]

- 10. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. proimmune.com [proimmune.com]
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